4,5-Diiodo-1H-imidazole
Overview
Description
The compound 4,5-Diiodo-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the preparation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles involves the reaction of aryl halides with thiourea followed by cyclization to form the imidazole ring . Another method includes the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile to form imidazo[4,5-b]pyridines . Additionally, the synthesis of imidazole-4,5-dicarboxamides can be performed by derivatizing imidazole-4,5-dicarboxylic acid with amino acid esters .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be further substituted at various positions to yield compounds with different properties. For example, the presence of two aryl rings and a good electron-withdrawing group at the C-2 position is essential for antibacterial activity against MRSA . The molecular structure can be confirmed by spectroscopic methods such as NMR and LC-MS .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, the reaction of imidazole with malononitrile can lead to the formation of imidazo[4,5-b]pyridines or imidazo[4,5-b]pyrazines depending on the presence or absence of DBU . Imidazoles can also be synthesized from aldehydes and 1,2-diketones using microwave irradiation . Furthermore, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones or aldehydes can yield 6-carbamoyl-1,2-dihydropurines or 6-carbamoylpurines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of electron-withdrawing groups can enhance the antibacterial activity of the compound . The optical properties of imidazole derivatives, such as UV absorption and fluorescence, can also be characterized and are influenced by the π-expanded structure of the compounds .
Scientific Research Applications
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Scientific Field: Medicine
- Application : Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- Results or Outcomes : The synthesis of imidazole derivatives has been optimized over the years, leading to more efficient and environmentally friendly methods in chemical organic synthesis .
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Scientific Field: Synthetic Chemistry and Industry
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Scientific Field: Coordination Chemistry
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Scientific Field: Organic Synthesis
- Application : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles .
- Methods of Application : Some of the well-known methods for the synthesis of substituted imidazoles are Van Leusen , Debus-Radziszewski , Marckwald , and Wallach in the last few decades .
- Results or Outcomes : The synthesis of imidazole derivatives has been optimized over the years, leading to more efficient and environmentally friendly methods in chemical organic synthesis .
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Scientific Field: Medicinal Chemistry
- Application : Natural products, such as murrayaquinone A, Calothrixins A and Koenigiequinone A, containing carbazole quinone structures have good biological activity in the aspects of tumor resistance, malaria resistance, virus resistance, bacteria resistance and the like . 4,5-Diiodo-1H-imidazole is used as a medical intermediate, and the active substances and derivatives thereof can be synthesized through coupling reaction .
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Scientific Field: Heterocyclic Chemistry
Safety And Hazards
When handling 4,5-Diiodo-1H-imidazole, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The most promising results of biological studies were obtained for complex 1 towards the HeLa cell line (IC50 = 2.13 μM) without a toxic effect against fibroblasts BALB/3T3 (IC50 = 135.30 μM), which pointed towards its selectivity as a potential antitumor agent . The corresponding free ligand 2- (4,5-dihydro-1 H -imidazol-2-yl)phthalazin-1 (2 H )-imine ( IV) was less active than its metal complex (IC 50 = 87.74 μM) .
properties
IUPAC Name |
4,5-diiodo-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPTVMTXKJONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378422 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodo-1H-imidazole | |
CAS RN |
15813-09-9 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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